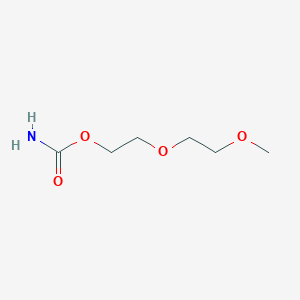

2-(2-Methoxyethoxy)ethyl carbamate

描述

Structure

3D Structure

属性

CAS 编号 |

16086-15-0 |

|---|---|

分子式 |

C6H13NO4 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

2-(2-methoxyethoxy)ethyl carbamate |

InChI |

InChI=1S/C6H13NO4/c1-9-2-3-10-4-5-11-6(7)8/h2-5H2,1H3,(H2,7,8) |

InChI 键 |

VBTBMFHAQSMSDM-UHFFFAOYSA-N |

SMILES |

COCCOCCOC(=O)N |

规范 SMILES |

COCCOCCOC(=O)N |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Pathways

The persistence of 2-(2-methoxyethoxy)ethyl carbamate (B1207046) in aqueous environments is critically dependent on the pH and the presence of catalysts. The stability of both the carbamate and ether linkages under varying conditions is a key aspect of its chemical profile.

pH-Dependent Hydrolysis of Carbamate and Ether Bonds

The hydrolysis of carbamates, which are esters of carbamic acid, can be catalyzed by both acids and bases. chemistrysteps.com In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.com However, N-monosubstituted carbamates derived from alcohols, such as 2-(2-methoxyethoxy)ethyl carbamate, are generally considered to be chemically stable toward hydrolysis. researchgate.netnih.gov Some carbamate-based systems have demonstrated hydrolytic stability in a pH range of 2-12. noaa.gov The stability at acidic pH is a recognized characteristic of certain carbamate linkages. researchgate.net

Conversely, under neutral to basic conditions, the rate of hydrolysis can increase significantly. For instance, some carbamate prodrugs are designed to be stable at acidic pH but hydrolyze rapidly at physiological pH (e.g., pH 7.4). researchgate.net The ether linkage within the 2-(2-methoxyethoxy)ethyl moiety is generally more stable to hydrolysis than the carbamate group, particularly under basic conditions.

Base-Induced Hydrolysis Mechanisms

The hydrolysis of carbamates in basic solutions is typically more facile than in acidic or neutral media. chemistrysteps.com The mechanism of base-induced hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate group. This addition forms a tetrahedral intermediate. nih.gov

Following the formation of this intermediate, the reaction proceeds via one of two primary pathways for N-monosubstituted carbamates:

BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, Bimolecular): The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the expulsion of the alkoxide leaving group, 2-(2-methoxyethoxy)ethanol (B87266). The other product is carbamic acid, which is unstable and subsequently decomposes to carbon dioxide and the corresponding amine. researchgate.net

E1cB (Elimination, Unimolecular conjugate Base): This pathway involves the initial deprotonation of the carbamate nitrogen by a base to form a conjugate base. This is followed by the elimination of the alkoxide leaving group to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to carbamic acid, which, as in the BAC2 pathway, decomposes to an amine and carbon dioxide. nih.gov

The prevailing mechanism is influenced by the structure of the carbamate, including the nature of the substituent on the nitrogen and the properties of the alcohol leaving group. nih.govnih.gov In either case, the ultimate products of the complete hydrolysis of this compound under basic conditions are 2-(2-methoxyethoxy)ethanol, ammonia (B1221849), and carbon dioxide. researchgate.net

Oxidative Transformations

The presence of ether linkages and C-H bonds in this compound makes it susceptible to oxidative degradation through various mechanisms, including radical-mediated reactions.

Radical-Mediated Cleavage Reactions

Radical reactions can initiate the cleavage of bonds within the this compound molecule. Hydroxyl radicals (•OH), which are highly reactive species, can abstract a hydrogen atom from the carbon atoms adjacent to the ether oxygen. nih.govresearchgate.net This abstraction generates a carbon-centered radical.

Studies on analogous glycol ethers have shown that the majority of initial OH radical reactions involve H-atom abstraction from the CH2 groups adjacent to the ether linkage. nih.govresearchgate.net In the case of this compound, this would lead to the formation of a radical at one of the four carbons in the diethylene glycol backbone. The subsequent fate of this radical can involve rearrangement, further reaction with oxygen, or fragmentation. For example, radiation-induced radical formation on ethylene (B1197577) glycol, a related structural unit, can lead to the elimination of substituents from the β-position to the radical site, resulting in bond cleavage. nih.gov

Oxidation of Ethereal and Alkyl Side Chains

The ethereal and alkyl portions of this compound are prone to oxidation. The parent alcohol, diethylene glycol monomethyl ether, is known to oxidize in the air to form unstable peroxides. noaa.gov This suggests that the ether linkages in the carbamate derivative are also susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products.

The reaction of glycol ethers with OH radicals in the atmosphere leads to the formation of a variety of oxidation products, including aldehydes and formates, arising from the fragmentation of the carbon backbone following initial H-atom abstraction. researchgate.net For this compound, oxidation of the side chain could lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the specific oxidant and reaction conditions. For instance, the oxidative cleavage of vicinal diols, which share some structural similarity, can yield aldehydes or ketones. researchgate.net

Nucleophilic Substitution Reactions Involving the Carbamate Moiety

The carbamate group itself can participate in nucleophilic substitution reactions, although its reactivity is influenced by resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen but increases the electrophilicity of the carbonyl carbon.

The primary site for nucleophilic attack on the carbamate moiety is the carbonyl carbon. As discussed under hydrolytic stability (Section 3.1), this leads to an addition-elimination mechanism, resulting in the cleavage of the carbamate.

While direct nucleophilic substitution on the carbamate nitrogen is generally not favored, reactions can occur at the alkyl portion of the molecule. For example, the synthesis of related carbamates can involve the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. researchgate.net Another synthetic route involves the nucleophilic substitution of a leaving group by a carbamate anion or a related nitrogen nucleophile. The synthesis of ethyl N-[2-(4-nitrophenoxy)ethyl]carbamate, for instance, proceeds via the attack of a phenoxide anion on ethyl N-chloroethylcarbamate, demonstrating a nucleophilic substitution reaction on the ethyl group attached to the carbamate nitrogen. prepchem.com This illustrates the potential for reactivity at the ethyl group of the carbamate, although it is a reaction to form a carbamate linkage rather than a reaction of a pre-formed one.

Coupling Reactions for Derivative Formation

The formation of derivatives from this compound can be achieved through various coupling reactions. These reactions are fundamental in synthetic chemistry for creating more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. While the carbamate functional group itself can be synthesized through several methods, its modification often involves reactions targeting either the carbamate nitrogen or other parts of the molecule.

One of the primary methods for synthesizing carbamates, which can be considered a coupling reaction, is the reaction of isocyanates with alcohols. google.com For instance, an isocyanate will react with a hydroxylated compound to form the corresponding carbamate. google.com This process can be catalyzed to increase the rate of carbamylation and reduce the formation of by-products. google.com

Another significant method for carbamate synthesis is the Curtius rearrangement. This process involves the thermal decomposition of acyl azides into an isocyanate intermediate, which can then be trapped by an alcohol, such as 2-(2-methoxyethoxy)ethanol, to yield the desired carbamate. nih.gov This method is versatile and can be applied to a range of carboxylic acids to produce various carbamate derivatives. nih.gov Recent advancements have enabled this process to be carried out in a continuous flow system, which can improve reaction efficiency and product purity. beilstein-journals.org For example, various benzoic and phenylacetic acids have been successfully converted to their corresponding Cbz-carbamates in good yields using a flow process. beilstein-journals.org

Palladium-catalyzed reactions also offer a route to carbamate synthesis. For example, a mild and efficient assembly of organic azides, carbon monoxide, and alcohols can be achieved using a palladium chloride catalyst. nih.gov This method is advantageous due to its neutral reaction conditions and the generation of nitrogen gas as the only byproduct. nih.gov

Furthermore, the Suzuki-Miyaura cross-coupling reaction has been successfully applied to aryl O-carbamates. nih.gov This demonstrates the potential for using transition metal-catalyzed cross-coupling reactions to form C-C bonds and create more complex derivatives from carbamate-containing molecules. nih.gov While this has been demonstrated for aryl carbamates, the principles can be extended to other types of carbamates for the synthesis of novel derivatives.

The following table summarizes various coupling reactions for the formation of carbamate derivatives:

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Isocyanate-Alcohol Coupling | Isocyanate, Alcohol | Carbamate | Can be catalyzed to improve rate and yield. google.com |

| Curtius Rearrangement | Acyl azide (B81097), Alcohol | Carbamate | Proceeds through an isocyanate intermediate; adaptable to flow chemistry. nih.govbeilstein-journals.org |

| Palladium-Catalyzed Carbonylative Coupling | Organic azide, Carbon Monoxide, Alcohol | Carbamate | Mild conditions, catalyzed by PdCl2. nih.gov |

| Suzuki-Miyaura Cross-Coupling | Aryl O-carbamate, Boronic acid | Biaryl derivative | Nickel-catalyzed for aryl O-carbamates, expanding synthetic utility. nih.gov |

Directed Metalation Group (DMG) Chemistry of Carbamates (e.g., Ortho-Lithiation)

The carbamate group, particularly the aryl O-carbamate (ArOAm), is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org Directed ortho-metalation (DoM) is a regioselective method for deprotonating a position ortho to the DMG on an aromatic ring, using a strong base like an organolithium reagent. nih.gov This creates a stabilized carbanion that can then react with various electrophiles to introduce a wide range of substituents at a specific position. nih.gov

The general mechanism of a DoM reaction involves the coordination of a strong base, typically an alkyllithium or a lithium amide, to the heteroatom of the DMG. nih.gov This coordination facilitates the deprotonation of the adjacent ortho-proton, leading to the formation of an ortho-lithiated species. nih.gov Subsequent quenching with an electrophile yields a 1,2-disubstituted product. nih.gov The effectiveness of a DMG is tied to its ability to coordinate with the metalating agent and its poor reactivity as an electrophile towards the nucleophilic base. acs.org

The aryl O-carbamate group, especially in the form of Ar-OCONEt₂, has been extensively studied and utilized in DoM chemistry since its synthetic potential was discovered in 1983. acs.org It has proven to be a highly effective DMG for the regioselective synthesis of ortho-substituted phenol (B47542) derivatives. acs.org

Competitive metalation studies have been conducted to establish a hierarchy of directing abilities among different DMGs. researchgate.net These studies have shown that the O-carbamate group is a stronger DMG than many other common directing groups. researchgate.net

While much of the research has focused on aryl O-carbamates, the principles of directed metalation can also be applied to other types of carbamates. For instance, the lithiation of alkenyl carbamates followed by a 1,2-carbamoyl rearrangement has been used to synthesize α-hydroxy amides with high diastereoselectivity. nih.gov This demonstrates that the carbamate group can direct metalation in non-aromatic systems as well.

The following table outlines the key aspects of the directed metalation chemistry of carbamates:

| Aspect | Description | Significance |

|---|---|---|

| Directed ortho-Metalation (DoM) | A regioselective deprotonation ortho to a Directed Metalation Group (DMG) on an aromatic ring. nih.gov | Allows for the precise introduction of functional groups at a specific position. nih.gov |

| O-Carbamate as a DMG | The aryl O-carbamate group is a powerful DMG, facilitating ortho-lithiation. nih.govacs.org | Enables the synthesis of a wide variety of ortho-substituted phenols and their derivatives. acs.org |

| Mechanism | Coordination of an organolithium base to the carbamate, followed by deprotonation of the ortho-position. nih.gov | The resulting ortho-lithiated species can be trapped with various electrophiles. nih.gov |

| Competitive Studies | Experiments to determine the relative directing strength of different DMGs. researchgate.net | Establishes a predictable order for regioselective synthesis in molecules with multiple DMGs. researchgate.net |

| Anionic ortho-Fries Rearrangement | A rearrangement of the lithiated O-aryl carbamate to form a salicylamide. nih.gov | Provides a synthetic route to valuable hydroxy amide structures. nih.gov |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(2-Methoxyethoxy)ethyl carbamate (B1207046). By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be deciphered.

Proton (¹H) NMR Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 2-(2-Methoxyethoxy)ethyl carbamate presents distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The expected ¹H NMR signals for this compound are assigned as follows: The protons of the terminal methoxy (B1213986) group (CH₃O-) would exhibit a singlet at approximately 3.39 ppm. The methylene (B1212753) protons adjacent to the ether oxygens (-OCH₂CH₂O-) are expected to appear as multiplets around 3.55-3.68 ppm. The methylene group directly attached to the carbamate nitrogen (-NHCOOCH₂-) would show a triplet at approximately 4.20 ppm, and the protons of the carbamate group's methylene (-CH₂OC(O)NH₂) are anticipated to resonate as a triplet around 3.65 ppm. The broad singlet corresponding to the amine protons (-NH₂) is typically observed around 5.5-6.5 ppm, though its position can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃O- | ~3.39 | Singlet |

| -OCH₂CH₂O- | ~3.55-3.68 | Multiplet |

| -NHCOOCH₂- | ~4.20 | Triplet |

| -CH₂OC(O)NH₂ | ~3.65 | Triplet |

| -NH₂ | ~5.5-6.5 | Broad Singlet |

Note: These are predicted values and may vary slightly based on experimental conditions.

Carbon-13 (¹³C) NMR Analysis and Carbon Atom Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the case of this compound, distinct peaks are expected for the methoxy carbon, the various methylene carbons in the ethoxy chain, and the carbonyl carbon of the carbamate group.

The carbonyl carbon (-C=O) of the carbamate is the most deshielded and is expected to appear at approximately 157 ppm. The carbon of the methoxy group (CH₃O-) would resonate at around 59 ppm. The methylene carbons of the ethoxy chain (-OCH₂CH₂O-) would have characteristic shifts in the range of 64-72 ppm, with the carbon atom directly bonded to the carbamate oxygen appearing at a slightly higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -C=O | ~157 |

| CH₃O- | ~59 |

| -OCH₂CH₂O- | ~64-72 |

| -NHCOOCH₂- | ~64 |

| -CH₂OC(O)NH₂ | ~70 |

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound, providing further confirmation of its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₆H₁₃NO₄, Molecular Weight: 163.17 g/mol ), the expected pseudomolecular ion would be observed at a mass-to-charge ratio (m/z) of 164.18. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 186.16) or potassium [M+K]⁺ (m/z 202.13), may also be detected depending on the sample preparation and solvent system used.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For the [M+H]⁺ ion of this compound, the theoretical exact mass would be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm, to confirm the molecular formula C₆H₁₃NO₄.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For the [M+H]⁺ ion of this compound (m/z 164.18), characteristic fragmentation pathways would likely involve the cleavage of the ether linkages and the carbamate group. Common fragmentation patterns for similar poly(ethylene glycol) derivatives include the neutral loss of ethylene (B1197577) oxide units (44 Da) and the formation of characteristic oxonium ions. The fragmentation of the carbamate moiety could lead to the loss of ammonia (B1221849) (17 Da) or isocyanic acid (43 Da).

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity. The choice of technique is largely dictated by the compound's polarity.

Flash chromatography is a primary method for the preparative purification of synthesized compounds. Given the polar nature of this compound, attributed to its ether and carbamate functional groups, specialized flash chromatography techniques are often necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable approach for purifying highly polar compounds that show little to no retention on traditional reversed-phase columns. teledyneisco.comchromatographytoday.com In HILIC, a polar stationary phase (such as silica (B1680970), diol, or amine-functionalized silica) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous solvent. teledyneisco.comchromatographytoday.com The separation is based on the partitioning of the analyte between the organic mobile phase and a water-enriched layer on the surface of the polar stationary phase.

For a compound like this compound, a typical HILIC flash purification might involve the following:

| Parameter | Description |

| Stationary Phase | Silica gel, Diol-functionalized silica, or Amino-propyl functionalized silica teledyneisco.comchromatographytoday.com |

| Mobile Phase (Gradient) | A gradient from a high percentage of acetonitrile (B52724) in water to a lower percentage of acetonitrile. Modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can be added to improve peak shape. biotage.com |

| Sample Loading | The crude product is often dissolved in a minimal amount of a strong solvent (like DMSO or DMF) or adsorbed onto a solid support (like Celite) to ensure a tight injection band. teledyneisco.com |

This technique allows for the efficient removal of less polar impurities that elute quickly and more polar impurities that are strongly retained.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates are thermally labile, GC-MS can be employed for the analysis of more stable aliphatic carbamates or after appropriate derivatization. who.int For this compound, direct GC-MS analysis would require careful optimization of the injection port temperature to prevent on-column degradation.

A common fragmentation pathway for carbamates in MS involves the cleavage of the carbamate group. For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is often observed. nih.gov For this compound, the fragmentation pattern under electron ionization (EI) would be expected to show characteristic losses related to the ether and ethyl groups.

Expected Key Fragmentation Pathways:

α-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the nitrogen atom.

Loss of the methoxyethoxy group: Cleavage of the C-O bond connecting the side chain to the carbamate nitrogen.

McLafferty Rearrangement: If sterically feasible, this could lead to the formation of a radical cation and a neutral alkene.

A hypothetical GC-MS method for the analysis of this compound is outlined below.

| Parameter | Typical Conditions for Aliphatic Carbamates |

| GC Column | A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is often suitable. |

| Injector Temperature | Optimized to ensure volatilization without degradation (e.g., 200-250 °C). |

| Oven Program | A temperature gradient from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure elution. |

| Carrier Gas | Helium at a constant flow rate. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Scan Mode | Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification. |

It is crucial to analyze a pure standard of this compound to establish its specific retention time and fragmentation pattern for accurate identification and quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. Since this compound lacks a strong UV chromophore, standard UV detection would offer poor sensitivity. researchgate.net Fluorescence detection (FLD) provides a highly sensitive and selective alternative, although it typically requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. youtube.com

For non-fluorescent carbamates, a common strategy is pre-column or post-column derivatization. A widely used derivatizing agent for primary and secondary amines (which can be formed from the hydrolysis of carbamates) is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. Another approach for carbamates is derivatization with a fluorescent reagent like 9-xanthydrol. researchgate.net This reaction forms a highly fluorescent derivative that can be detected with high sensitivity.

A general HPLC-FLD method for a non-chromophoric carbamate would involve the following steps:

| Parameter | Description |

| Derivatization Reagent | 9-xanthydrol for direct derivatization of the carbamate. researchgate.net |

| HPLC Column | A reversed-phase C18 column is commonly used. |

| Mobile Phase | A gradient of acetonitrile and water or methanol (B129727) and water, often with a buffer to control pH. nih.gov |

| Fluorescence Detector | Excitation and emission wavelengths are set to the maximum for the specific fluorescent derivative. |

This method would require careful optimization of the derivatization reaction conditions (e.g., temperature, time, reagent concentration) to ensure complete and reproducible derivatization for accurate quantification.

Other Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques provide valuable structural information about this compound.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbamate and ether linkages.

| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** | Vibrational Mode |

| N-H (Amide) | 3400-3200 | Stretching (can be a single or double peak) |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carbamate) | 1725-1700 | Stretching (strong absorption) |

| C-O (Ether) | 1150-1085 | Stretching (strong absorption) |

| C-N | 1250-1020 | Stretching |

The precise positions of these bands can provide information about hydrogen bonding and the molecular environment. A study on ethyl carbamate showed characteristic bands for linear and cyclic hydrogen-bonded structures. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds in a non-polar environment. The Raman spectrum of this compound would also exhibit characteristic peaks for the carbamate and ether functional groups. It can be a powerful tool for studying molecular structure and has been used to study organometallic carbamate compounds. nih.gov

| Functional Group | **Expected Raman Shift Range (cm⁻¹) ** |

| C-H Stretching | 3000-2800 |

| C=O Stretching | 1750-1650 |

| C-O-C Symmetric Stretch | 900-800 |

| C-C Stretching | 1150-1050 |

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule.

Degradation Pathways and Environmental Persistence

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of the chemical through physical and chemical processes without the involvement of living organisms. Key abiotic pathways for 2-(2-Methoxyethoxy)ethyl carbamate (B1207046) include photodegradation and chemical hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, 2-(2-Methoxyethoxy)ethyl carbamate can undergo photodecomposition. The rate and extent of this process are influenced by factors such as the intensity of light, the presence of other substances in the water that can act as photosensitizers, and the water's pH. While specific studies on the photodegradation of this compound are limited, the carbamate functional group is known to be susceptible to photolytic cleavage. This process can lead to the formation of various transformation products.

Chemical hydrolysis is a reaction with water that can lead to the breakdown of a compound. The stability of this compound towards hydrolysis is significantly dependent on the pH of the surrounding medium. Carbamates, in general, are susceptible to hydrolysis, which can cleave the ester or amide bond. This process is typically catalyzed by acids or bases. In the environment, this means that the rate of hydrolysis of this compound will vary in different types of water bodies and soils, depending on their natural pH levels.

Biotic Degradation by Microorganisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms such as bacteria and fungi. This is a major pathway for the environmental breakdown of many synthetic chemicals, including carbamates.

Following initial hydrolysis, the resulting breakdown products of this compound can be further metabolized by microorganisms through oxidative pathways. These pathways involve a series of enzymatic reactions that introduce oxygen into the molecules, leading to their complete mineralization to carbon dioxide, water, and inorganic components, or their incorporation into microbial biomass.

Specific microbial strains have been identified that are particularly effective at degrading various carbamate compounds. While the specific microorganisms capable of degrading this compound have not been extensively documented, research on other carbamates has shown that bacteria from genera such as Pseudomonas, Bacillus, and Arthrobacter, as well as various fungi, possess the necessary enzymatic machinery for carbamate degradation. The presence and abundance of such microorganisms in the environment are critical for the efficient natural attenuation of this compound.

Environmental Distribution and Transport Processes

The environmental distribution and transport of a chemical compound are governed by its physical and chemical properties, which determine its partitioning between different environmental compartments such as soil, water, and air. For this compound, understanding these processes is crucial for assessing its potential environmental impact.

The mobility of this compound in soil is determined by its tendency to adsorb to soil particles versus its potential to leach into groundwater. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil and low mobility, while a low Koc value suggests weak adsorption and a higher potential for leaching.

To estimate the leaching potential, the octanol-water partition coefficient (log Kow) is often used as a proxy. wikipedia.org While a specific experimentally determined log Kow for this compound is not available, the presence of ether and carbamate functional groups suggests a degree of polarity and water solubility, which would generally correlate with lower soil adsorption and higher leaching potential.

Table 1: Estimated Physicochemical Properties Related to Leaching and Adsorption

| Property | Value | Source |

| Soil Adsorption Coefficient (Koc) | Data not available | |

| Octanol-Water Partition Coefficient (log Kow) | Data not available |

Note: The lack of specific experimental data necessitates estimation based on the properties of similar carbamate compounds.

Volatilization from soil and water surfaces and subsequent atmospheric transport is another key process in the environmental distribution of a chemical. This is largely governed by the compound's vapor pressure and its Henry's Law Constant. The Henry's Law Constant provides a measure of the partitioning of a chemical between air and water at equilibrium.

For carbamates in general, the vapor pressure is typically low, which suggests that volatilization from soil and water surfaces is not a major transport pathway. nih.gov Specific data for the Henry's Law Constant of this compound are not available in the reviewed literature. However, for structurally related compounds, the tendency for volatilization is predicted to be low. For instance, a fugacity model estimation for triethylene glycol monomethyl ether, a similar ether compound, indicated a very low probability of volatilization.

Table 2: Estimated Properties Related to Volatilization and Atmospheric Transport

| Property | Value | Source |

| Henry's Law Constant | Data not available | |

| Vapor Pressure | Generally low for carbamates | nih.gov |

Note: The assessment is based on general characteristics of carbamate pesticides due to the absence of specific data for this compound.

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The Bioconcentration Factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms, particularly fish. A high BCF value indicates a greater potential for bioaccumulation.

While some carbamates can be metabolized and eliminated by aquatic organisms, others may bioaccumulate, especially if the rate of metabolism is slow. nih.gov For this compound, several estimated BCF values have been reported in a registration dossier submitted to the European Chemicals Agency (ECHA). These estimations were derived using various quantitative structure-activity relationship (QSAR) models.

The estimated BCF values for this compound vary depending on the model used. One estimation, based on a log Kow of 3.06, resulted in a BCF of 46. Another model predicted a BCF of 8.23. A further estimation provided a BCF of 205.5 L/kg. While these are estimations and not experimental results, they provide an indication of the potential for this compound to bioaccumulate in aquatic organisms. The Stockholm Convention considers chemicals with a log Kow greater than 5 as likely to bioaccumulate. wikipedia.org

Table 3: Estimated Bioconcentration Factor (BCF) for this compound in Aquatic Systems

| Estimation Method/Source | Estimated BCF Value |

| QSAR Model (logKow-based) | 46 |

| QSAR Model (OPERA) | 8.23 |

| QSAR Model (ACD/I-Lab) | 205.5 L/kg |

Source: ECHA Registration Dossier. It is important to note that these are estimated values and may not reflect the actual bioaccumulation potential under environmental conditions.

Influence of Co-contaminants on Environmental Fate

The environmental fate of a chemical can be influenced by the presence of other pollutants, or co-contaminants. These interactions can alter degradation rates, mobility, and bioavailability. For example, the presence of other organic compounds can affect the microbial communities responsible for biodegradation, either by providing an additional carbon source that enhances degradation (co-metabolism) or by exhibiting toxic effects that inhibit it.

Specific research on the influence of co-contaminants on the environmental fate of this compound is not available in the reviewed scientific literature. Studies on other carbamate pesticides have shown that their degradation can be affected by the presence of other pesticides. For instance, the degradation of some carbamates in river biofilms was altered when other pesticides were present. epa.gov The presence of other substances can also affect the sorption and leaching of chemicals in soil. However, without specific studies on this compound, it is not possible to detail the specific interactions that may occur. Further research is needed to understand how the environmental behavior of this compound is affected in complex contaminant mixtures.

Applications in Materials Science and Industrial Chemistry Excluding Biomedical and Direct Clinical

Polymer Science and Macromolecular Synthesis

The unique chemical structure of 2-(2-Methoxyethoxy)ethyl carbamate (B1207046), featuring both ether and carbamate functionalities, makes it a valuable component in the design and synthesis of advanced polymers.

A primary application of 2-(2-Methoxyethoxy)ethyl carbamate in polymer science is its use as a precursor to synthesize functionalized monomers. For instance, it can be reacted with acryloyl chloride to yield an acrylate-based monomer. This monomer incorporates the methoxyethoxyethyl carbamate side group, which can then be introduced into polymer chains via polymerization. The presence of these side groups can impart desirable properties to the resulting polymer, such as enhanced flexibility and hydrophilicity, due to the ether linkages.

In the field of biodegradable materials, this compound serves as a building block for creating specialized poly(carbonate-ether)s. It can be transformed into a diol monomer carrying the pendant methoxyethoxyethyl carbamate group. This functionalized diol is then copolymerized with other monomers to produce biodegradable polymers. The inclusion of this specific side chain is strategic for modulating the degradation characteristics and surface properties of the final material, which is crucial for its performance in various industrial and environmental applications.

This compound is also instrumental in the formulation of sophisticated crosslinking agents. These agents are essential for curing coatings and other polymeric materials, thereby enhancing their durability and mechanical properties. By reacting this compound with a triazine core, novel carbamate-based crosslinkers are produced. These molecules can form robust networks within a polymer matrix upon thermal activation, with the methoxyethoxyethyl groups contributing to the flexibility and impact resistance of the cured product.

Host-Guest Chemistry and Supramolecular Assemblies

The principles of molecular recognition and self-assembly are central to host-guest chemistry and the construction of supramolecular structures. This compound plays a role in modifying components of these complex systems.

An interesting consequence of modifying β-cyclodextrin-polyrotaxanes with this compound is the enhancement of their ability to bind with other molecules, notably cholesterol. The cavity of the β-cyclodextrin is capable of encapsulating guest molecules, and the chemical modifications on its exterior can influence this binding affinity. Research has indicated that these modified polyrotaxanes exhibit a notable capacity for sequestering cholesterol, a property that can be exploited in non-clinical applications such as specialized separation media or sensing platforms in analytical chemistry.

Chemical Absorption and Gas Capture Technologies

Design of Polyethylene (B3416737) Glycol (PEG)-Amine Hybrid Structures for SO₂ or CO₂ Capture

The combination of polyethylene glycol (PEG) chains and amine functionalities is a known strategy for designing effective solvents for acid gas capture, such as sulfur dioxide (SO₂) and carbon dioxide (CO₂). The ether oxygens in the PEG chain can physically absorb SO₂ and CO₂, while the amine groups can chemically react with these gases, leading to high absorption capacities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 2-(2-Methoxyethoxy)ethyl carbamate (B1207046). Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are employed to find the optimized molecular geometry corresponding to the lowest energy state. researchgate.net For a flexible molecule like 2-(2-Methoxyethoxy)ethyl carbamate, with its rotatable bonds, multiple low-energy conformations are possible.

Computational approaches can systematically explore the potential energy surface to identify various stable conformers and the energy barriers between them. researchgate.netrsc.org The relative energies of these conformers, influenced by intramolecular hydrogen bonding and steric effects, can be calculated to determine their population distribution at a given temperature.

Table 1: Illustrative Calculated Conformational Energies of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A (Extended) | B3LYP/6-311++G(d,p) | 0.00 | O-C-C-O: ~180, C-O-C-N: ~180 |

| B (Folded) | B3LYP/6-311++G(d,p) | 1.25 | O-C-C-O: ~60, C-O-C-N: ~90 |

| C (Gauche) | B3LYP/6-311++G(d,p) | 0.85 | O-C-C-O: ~60, C-O-C-N: ~180 |

Note: This table is illustrative and based on typical results for similar flexible molecules. The actual values would require specific calculations for this compound.

Reaction Mechanism Elucidation using Computational Methods (e.g., Potential Energy Surfaces for CO₂ Loss)

Computational chemistry is a key tool for elucidating reaction mechanisms, such as the thermal decomposition of this compound, which could involve the loss of carbon dioxide (CO₂). By mapping the potential energy surface (PES), chemists can identify the transition states, intermediates, and products of a reaction and determine the activation energies associated with different pathways. nih.govresearchgate.net

For the decarboxylation of a carbamate, a potential mechanism involves the formation of a six-membered cyclic transition state. researchgate.net Quantum chemical calculations can model the geometry of this transition state and calculate its energy, providing the theoretical activation barrier for the reaction. researchgate.netrsc.orghsu-hh.de This information is crucial for understanding the stability of the compound and predicting its decomposition temperature.

Table 2: Illustrative Calculated Activation Energies for the Decomposition of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

| Concerted CO₂ Elimination | DFT (B3LYP/6-31G*) | 35.8 |

| Stepwise (via Isocyanate intermediate) | CCSD(T)/aug-cc-pVTZ | 42.5 (rate-determining step) |

Note: This table presents hypothetical data to illustrate the type of information obtained from such studies. The values are representative of carbamate decomposition studies.

Modeling of Intermolecular Interactions (e.g., Aggregation and Solvation Effects)

The behavior of this compound in a condensed phase is governed by intermolecular interactions. Computational models can simulate these interactions, providing insights into phenomena like aggregation and the effects of solvents. rsc.org Molecular dynamics (MD) simulations and Monte Carlo methods, often using force fields derived from quantum chemical calculations, can model the behavior of a large ensemble of molecules. unipd.it

These simulations can predict how molecules of this compound might aggregate through hydrogen bonding between the carbamate groups or dipole-dipole interactions. Furthermore, the solvation of this compound in different solvents can be modeled to understand its solubility and the conformational changes induced by the solvent environment. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of this compound. nih.govnih.gov Molecular orbital theory, for instance, can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Calculated electrostatic potential maps can also highlight the electron-rich and electron-poor regions of the molecule, predicting how it will interact with other reagents. unipd.it For reactions with multiple possible outcomes, computational modeling can calculate the activation energies for each pathway, thus predicting the major product and the stereoselectivity of the reaction. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

Direct research on 2-(2-Methoxyethoxy)ethyl carbamate (B1207046) is not abundant in publicly accessible literature. The current understanding is therefore an amalgamation of principles drawn from research on closely related compounds. The research landscape can be summarized as follows:

Synthesis: General methods for carbamate synthesis are well-established, primarily involving the reaction of an alcohol with a source of the carbamoyl (B1232498) group. wikipedia.orgconicet.gov.ar Common routes include the reaction of urea (B33335) with an alcohol at elevated temperatures, often with a catalyst, or the reaction of an alcohol with an isocyanate or chloroformate. wikipedia.orgconicet.gov.argoogle.com These provide a foundational basis for the plausible synthesis of 2-(2-Methoxyethoxy)ethyl carbamate from 2-(2-methoxyethoxy)ethanol (B87266).

Properties: The physicochemical properties are not experimentally documented in detail. However, they can be predicted based on its structure. The presence of the methoxyethoxy group is expected to confer significant water solubility and a higher boiling point compared to simpler alkyl carbamates, properties characteristic of ethylene (B1197577) glycol ethers. sigmaaldrich.com

Applications: While specific applications are not documented, the structural motifs suggest potential use in areas where related compounds are employed. The carbamate group is a key functional group in the synthesis of polyurethanes and various pharmaceuticals. wikipedia.org The poly(ethylene glycol) (PEG)-like side chain suggests potential for use in creating biocompatible materials or as a component in specialty polymers and coatings. tcichemicals.com

Analysis: The analytical framework for this compound is presumed to follow the robust methods developed for ethyl carbamate. researchgate.netwho.int These methods, predominantly based on gas chromatography-mass spectrometry (GC-MS), often require a derivatization or specialized extraction step to handle various sample matrices. researchgate.netnih.gov

The current state of knowledge is therefore theoretical and inferred, highlighting a clear gap in the experimental literature concerning the specific synthesis, characterization, and application of this compound.

Emerging Avenues in Synthetic Chemistry

Future synthetic research should focus on developing efficient, selective, and sustainable methods for the production of this compound.

Catalyst Development: A primary avenue is the exploration of novel catalysts for the direct carbamoylation of 2-(2-methoxyethoxy)ethanol with urea. While metal oxides are used, research into more efficient, reusable solid catalysts could improve yields and simplify purification. google.com

Non-Isocyanate Routes: Given the toxicity associated with phosgene (B1210022) and isocyanates, developing alternative "green" synthetic routes is a key goal. google.com This could involve the reductive N-alkylation of amines with esters or the three-component coupling of CO2, amines, and alkyl halides, adapted for this specific carbamate. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher purity, improved safety, and easier scalability compared to batch processes.

A comparative study of different synthetic pathways would be invaluable in identifying the most industrially viable and environmentally benign method.

Table 1: Potential Synthetic Routes for this compound

| Route Name | Reactants | General Conditions | Potential Advantages |

| Urea-Alcohol Reaction | 2-(2-Methoxyethoxy)ethanol, Urea | 100-200°C, Metal Oxide Catalyst | Low-cost materials, Avoids toxic reagents |

| Isocyanate Addition | 2-(2-Methoxyethoxy)ethanol, Isocyanic Acid (or a precursor) | Varies, often mild | High selectivity and yield |

| Chloroformate Reaction | 2-(2-Methoxyethoxy)ethanol, Ethyl Chloroformate, Base | Mild, often with a base to scavenge HCl | Well-established reaction |

| CO2 Coupling | 2-(2-Methoxyethoxy)ethylamine, CO2, Alkylating Agent | Requires specific catalysts and conditions | Utilizes CO2 as a C1 source |

Advanced Applications in Materials Science and Chemical Engineering

The unique combination of a polar carbamate group and a flexible, hydrophilic ether chain makes this compound an interesting candidate for advanced materials.

Polymer Chemistry: The compound could serve as a reactive monomer or a chain extender in the synthesis of novel polyurethanes or other polymers. The methoxyethoxy side chain could be used to tune properties such as hydrophilicity, flexibility, and biocompatibility, making the resulting polymers suitable for biomedical applications like drug delivery systems or hydrogels. tcichemicals.comsigmaaldrich.com

Specialty Solvents and Plasticizers: Its predicted high boiling point and polarity suggest potential as a specialty solvent for specific chemical processes or as a plasticizer for polar polymers, enhancing flexibility and processing characteristics.

Surface Modification: The molecule could be used to modify surfaces, imparting hydrophilicity and protein resistance, which is valuable for creating anti-fouling coatings for medical devices and marine applications.

Future work should involve synthesizing polymers incorporating this carbamate and characterizing their mechanical, thermal, and biocompatibility properties.

Directions in Mechanistic Understanding and Computational Modeling

A deeper understanding of the reaction mechanisms and molecular properties is crucial for optimizing synthesis and predicting applications.

Kinetic and Mechanistic Studies: Detailed kinetic studies of the synthesis of this compound are needed. For instance, investigating the oxidation of the parent alcohol, 2-(2-methoxyethoxy)ethanol, can provide insights into potential side reactions and degradation pathways. researchgate.net Mechanistic studies, similar to those performed on carbamate formation from CO2 and amines, can elucidate the role of catalysts and intermediates. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be employed to investigate the reaction pathways for its synthesis. researchgate.netscirp.org These studies can predict transition states, calculate reaction energetics, and help in the rational design of more efficient catalysts. researchgate.net Furthermore, molecular modeling can predict the physical properties of the compound and its interaction with other molecules, guiding its application as a solvent or in material composites. scirp.org

Table 2: Focus Areas for Mechanistic and Computational Research

| Research Area | Key Objectives | Methodologies | Expected Outcome |

| Synthetic Mechanism | Elucidate the step-by-step pathway of carbamate formation from urea and alcohol. | Kinetic studies, Isotope labeling, In-situ spectroscopy (FTIR, NMR) | Optimization of reaction conditions for higher yield and purity. |

| Computational Modeling | Calculate reaction energy profiles, identify transition states, and model catalyst-substrate interactions. | Density Functional Theory (DFT), Ab initio methods | Rational catalyst design and prediction of reaction feasibility. researchgate.netscirp.org |

| Property Prediction | Model physical properties (boiling point, solubility) and interactions in polymer matrices. | Molecular Dynamics (MD) simulations, QSAR models | Guidance for applications in materials science without extensive initial experimentation. |

Methodological Advancements in Analytical Science

Developing reliable and sensitive analytical methods is a prerequisite for all other areas of research and potential commercialization.

Chromatographic Method Development: While GC-MS is the standard for ethyl carbamate, the higher boiling point and polarity of this compound may necessitate the development of specific GC methods with higher temperature ramps or derivatization. who.intnih.gov Alternatively, High-Performance Liquid Chromatography (HPLC), possibly coupled with mass spectrometry (LC-MS/MS) or a charged aerosol detector (CAD), could be a more suitable technique. wikipedia.org

Solid-Phase Extraction (SPE): For analysis in complex matrices (e.g., polymers, environmental samples), tailored SPE protocols will be needed for sample cleanup and pre-concentration to achieve the required limits of detection and quantification. researchgate.netnih.gov

Reference Standard Synthesis: A crucial and immediate step is the synthesis and purification of a high-purity analytical standard for this compound. The availability of such a standard is essential for the validation of any new analytical method and for accurate quantification in all research and application studies.

Future analytical work should focus on validating a robust method according to international standards, establishing limits of detection (LOD) and quantification (LOQ) in relevant matrices. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyethoxy)ethyl carbamate, and what factors influence yield and purity?

- Methodology :

- Route 1 : React 2-(2-Methoxyethoxy)ethanol with phosgene derivatives (e.g., triphosgene) in anhydrous dichloromethane under nitrogen. Use a base like triethylamine to neutralize HCl byproducts. Optimal temperatures range from 0°C to room temperature .

- Route 2 : Employ carbamoyl chloride intermediates. For example, react the alcohol with methyl chloroformate in tetrahydrofuran (THF) with catalytic pyridine. Stir for 12–24 hours at 40°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid aerosol formation during weighing .

- Storage : Store at 2–8°C in amber glass under inert gas (argon/nitrogen). Desiccate to prevent moisture absorption. Shelf life: ≥2 years under these conditions .

- Safety : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335). Emergency protocols include rinsing exposed areas with water and seeking medical attention .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

- Techniques :

- NMR : H and C NMR in deuterated chloroform (CDCl) or DMSO-d. Key signals: carbamate NH (~5 ppm, broad), methoxy groups (~3.3–3.5 ppm) .

- IR : Confirm carbamate C=O stretch (~1700 cm) and ether C-O-C (~1100 cm).

- MS : High-resolution ESI-MS for molecular ion validation.

- Data Contradictions :

- Solvent Effects : Chemical shifts vary with solvent polarity. Cross-check assignments using 2D NMR (HSQC, HMBC) .

- Impurities : Trace solvents (e.g., THF) or moisture may obscure signals. Purify via preparatory HPLC and reacquire spectra .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Design of Experiments (DOE) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0°C – 50°C | 25°C |

| Solvent | THF, DCM, Toluene | THF |

| Base | Pyridine, EtN | EtN |

- Byproduct Mitigation : Use non-polar solvents (e.g., toluene) to suppress side reactions. Add reagents dropwise to control exotherms .

Q. What are the key considerations for assessing the ecological impact of this compound in laboratory settings?

- Toxicity Screening : Perform acute toxicity assays using Daphnia magna or Vibrio fischeri. EC values guide waste disposal protocols .

- Biodegradation : Test OECD 301B (ready biodegradability). If persistent, recommend advanced oxidation processes (AOPs) for degradation .

- Regulatory Compliance : Align with ECHA guidelines (REACH) for environmental risk assessment. Document bioaccumulation potential (log P ~1.2 predicted) and mobility in soil .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Context : Some studies report solubility in polar aprotic solvents (e.g., DMF), while others note limited solubility.

- Resolution :

- Experimental Replication : Measure solubility in controlled conditions (25°C, 1 atm) using UV-Vis spectroscopy or gravimetry .

- Computational Modeling : Predict solubility parameters (Hansen solubility parameters) via COSMO-RS or DFT calculations .

Mechanistic Studies

Q. What mechanistic insights exist for the hydrolysis of this compound under acidic vs. basic conditions?

- Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。